Ergosta-4,6,8(14),22-tetraen-3-one
Overview
Description
Ergosta-4,6,8(14),22-tetraen-3-one is a naturally occurring compound found in various fungi, particularly in the genus Ganoderma. This compound belongs to the class of ergosteroids, which are known for their diverse biological activities. This compound has been studied for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties .
Mechanism of Action
Target of Action
Ergosta-4,6,8(14),22-tetraen-3-one, a steroidal compound isolated from Ganoderma atrum , has been found to exhibit cytotoxic activity against human gastric cancer cells and hepatocellular carcinoma HepG2 cells . The primary targets of this compound are these cancer cells, where it induces cell cycle arrest and apoptosis .
Mode of Action
The compound interacts with the cancer cells, inducing G2/M cell cycle arrest . This means that it prevents the cells from dividing, thereby inhibiting the proliferation of the cancer cells. Additionally, it triggers apoptosis, or programmed cell death . This leads to the destruction of the cancer cells, further contributing to its cytotoxic activity.
Result of Action
The result of this compound’s action is the inhibition of cancer cell proliferation and the induction of cancer cell death . This is achieved through the compound’s cytotoxic activity, which involves the induction of cell cycle arrest and apoptosis in the target cells .
Biochemical Analysis
Cellular Effects
Ergosta-4,6,8(14),22-tetraen-3-one has been shown to induce apoptosis in cervical cancer cells . It also inhibits the growth of bacteria by inhibiting energy metabolism . The compound’s influence on cell function, including its impact on cell signaling pathways, gene expression, and cellular metabolism, is an area of active research.
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules and possible enzyme inhibition or activation
Preparation Methods
Synthetic Routes and Reaction Conditions
Ergosta-4,6,8(14),22-tetraen-3-one can be isolated from natural sources such as the fruiting bodies of Ganoderma atrum. The isolation process typically involves high-speed counter-current chromatography (HSCCC) using a two-phase solvent system composed of n-hexane, ethanol, and water in a ratio of 6:5:1 (v/v/v). The separation conditions are optimized to achieve high purity of the compound .
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from fungal biomass followed by purification using chromatographic techniques. The process may include steps such as solvent extraction, crystallization, and filtration to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Ergosta-4,6,8(14),22-tetraen-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the double bonds present in the structure.
Substitution: Substitution reactions can occur at specific positions on the steroid nucleus
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which may exhibit different biological activities .
Scientific Research Applications
Ergosta-4,6,8(14),22-tetraen-3-one has a wide range of scientific research applications:
Chemistry: Used as a reference compound in chromatographic studies and for the synthesis of novel derivatives.
Biology: Studied for its effects on cell cycle regulation and apoptosis in cancer cells.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals
Comparison with Similar Compounds
Ergosta-4,6,8(14),22-tetraen-3-one can be compared with other ergosteroids such as ergosterol and ergosta-7,22-dien-3β-ol. While all these compounds share a similar steroidal structure, this compound is unique due to its specific double bond configuration and the presence of a ketone group at the third position. This unique structure contributes to its distinct biological activities .
List of Similar Compounds
- Ergosterol
- Ergosta-7,22-dien-3β-ol
- Ergosta-5,7,22-trien-3β-ol .
Properties
IUPAC Name |
(9R,10R,13R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,9,11,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-10,17-20,24,26H,11-16H2,1-6H3/b8-7+/t19-,20+,24+,26-,27-,28+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIMXTYUHMBQQJM-HSVWHVBGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2=C3C=CC4=CC(=O)CCC4(C3CCC12C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CCC2=C3C=CC4=CC(=O)CC[C@@]4([C@H]3CC[C@]12C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201296846 | |
Record name | Ergosta-4,6,8(14),22-tetraen-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201296846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19254-69-4 | |
Record name | Ergosta-4,6,8(14),22-tetraen-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19254-69-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ergosta-4,6,8(14),22-tetraen-3-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019254694 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ergosta-4,6,8(14),22-tetraen-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201296846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ERGOSTA-4,6,8(14),22-TETRAEN-3-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RI51Y55U8P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of ergosta-4,6,8(14),22-tetraen-3-one?
A1: this compound possesses the molecular formula C28H42O and a molecular weight of 394.63 g/mol.
Q2: Which spectroscopic techniques are commonly employed to identify and characterize this compound?
A2: Researchers frequently utilize a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), Mass Spectrometry (MS), and Ultraviolet-Visible Spectroscopy (UV-Vis), to elucidate the structure of this compound.
Q3: In what natural sources has this compound been identified?
A3: this compound has been isolated from a variety of fungal species, notably Polyporus umbellatus (also known as Grifola umbellatus), Xylaria sp., and various Aspergillus, Penicillium, and Fusarium species. [, , , ]
Q4: What are the key pharmacological activities attributed to this compound?
A4: Research suggests that this compound exhibits diverse pharmacological activities, including diuretic, cytotoxic, anti-tumor, immunosuppressive, and potential therapeutic effects in chronic kidney disease. [, ]
Q5: How does this compound exert its diuretic effect?
A5: Studies indicate that this compound demonstrates an anti-aldosteronic diuretic effect, potentially by influencing the urinary sodium-to-potassium ratio in animal models. []
Q6: What evidence supports the cytotoxic and anti-tumor activities of this compound?
A6: In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including human gastric cancer cells. Further research is ongoing to understand the mechanisms of action and potential therapeutic applications. []
Q7: Has this compound demonstrated anti-inflammatory properties in any studies?
A7: Yes, this compound has shown inhibitory effects on nitric oxide (NO) production in LPS-activated RAW 264.7 cells, suggesting potential anti-inflammatory activity. [, ]
Q8: How does this compound interact with melanin production?
A8: Studies suggest that this compound can decrease melanin content and suppress tyrosinase expression in B16F10 murine melanoma cells, indicating potential skin-lightening properties. []
Q9: What is known about the pharmacokinetics of this compound?
A9: Research suggests that this compound is absorbed and distributed widely in the body following oral administration in animal models. It appears to be metabolized and eliminated primarily through the liver and biliary excretion. [, ]
Q10: Have any drug delivery systems been explored to improve the bioavailability or target the delivery of this compound?
A10: Yes, polyethylene glycol (PEG) liposomal formulations of this compound have been investigated for their potential to enhance its delivery and therapeutic efficacy in preclinical tumor models. []
Q11: What analytical techniques are employed for the detection and quantification of this compound?
A11: Researchers commonly employ techniques such as High-Performance Liquid Chromatography (HPLC) coupled with UV detection or Mass Spectrometry (MS) for the sensitive and specific analysis of this compound in various matrices, including plant extracts, biological samples, and pharmaceutical formulations. [, , ]
Q12: Has this compound been investigated as a potential marker compound for quality control purposes in traditional medicine?
A12: Yes, due to its relatively straightforward detectability and quantifiability, this compound has been proposed as a possible marker compound for the standardization of Polyporus Sclerotium in traditional medicine. []
Q13: Have there been attempts to chemically synthesize this compound or its structural analogs?
A13: While total synthesis has not been widely reported, researchers have explored the synthesis of this compound analogs. For instance, attempts to synthesize a sulfur analog of ergosterol peroxide, structurally related to this compound, have been reported. []
Q14: What is the significance of synthesizing this compound analogs?
A14: Synthesizing analogs of naturally occurring compounds like this compound allows researchers to explore structure-activity relationships. This can lead to the development of more potent or selective compounds with improved pharmacological profiles. []
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